(E)-but-2-enedioic acid;ethene
Description
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Structure
2D Structure
Properties
CAS No. |
26877-81-6 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
InChI Key |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
Isomeric SMILES |
C=C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=C.C(=CC(=O)O)C(=O)O |
Related CAS |
26877-81-6 |
Origin of Product |
United States |
Conceptual Frameworks for Alkene Reactivity and Dicarboxylic Acid Chemistry
The reactivity of the (E)-but-2-enedioic acid and ethene system is primarily understood through the lens of alkene chemistry and the influence of the dicarboxylic acid functionality. Ethene, as the simplest alkene, serves as a model for the reactions of carbon-carbon double bonds. The core of its reactivity lies in the nucleophilic character of its π-bond, which makes it susceptible to attack by electrophiles.
Electrophilic Addition: A primary conceptual framework for understanding the potential reaction between (E)-but-2-enedioic acid and ethene is electrophilic addition. libretexts.orgcureffi.org In this type of reaction, an electrophile breaks the π-bond of the alkene to form a new single bond, resulting in a carbocation intermediate. This intermediate is then attacked by a nucleophile to form the final product. In the context of (E)-but-2-enedioic acid, the acidic protons of the carboxylic acid groups could act as electrophiles, protonating the ethene double bond to form an ethyl carbocation. The resulting fumarate (B1241708) anion would then act as the nucleophile.
The regioselectivity of such an addition, should it occur with a substituted alkene, is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org The stability of the resulting carbocation is the key determinant of the reaction pathway.
Dicarboxylic Acid Influence: (E)-but-2-enedioic acid, a dicarboxylic acid, introduces several layers of complexity. The two carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the molecule. Furthermore, the geometry of the molecule is a critical factor. Computational studies have revealed that (E)-but-2-enedioic acid can exist in several planar conformations with relatively small energy differences between them. uc.pt These conformers are characterized by different arrangements around the C-O single bonds. The presence of weak intramolecular hydrogen bonds between the oxygen atoms of the carboxylic acid groups and the β-hydrogen atoms plays a significant role in determining the relative stability of these conformers. uc.pt
Intermolecular Interactions and Complex Systems Involving E but 2 Enedioic Acid and Ethene
Beyond direct chemical reactions, the non-covalent interactions between (E)-but-2-enedioic acid and ethene are of significant interest for understanding the formation of molecular complexes and co-crystals. These interactions are primarily governed by van der Waals forces and potentially weak hydrogen bonds.
The formation of a complex between these two molecules would involve the interaction of the electron-rich π-system of ethene with the electron-deficient regions of the dicarboxylic acid. The precise geometry and stability of such a complex would be a balance of attractive and repulsive forces. While detailed experimental or computational studies on a specific (E)-but-2-enedioic acid-ethene complex are not widely available, the principles of supramolecular chemistry provide a framework for predicting their interaction.
Co-crystal Formation: There is a growing interest in the formation of co-crystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions. (E)-but-2-enedioic acid, with its hydrogen bond donor and acceptor capabilities, is a potential candidate for forming co-crystals with other molecules. The interaction with ethene could lead to the formation of a layered structure where the planar dicarboxylic acid molecules are interspersed with ethene molecules. Spectroscopic techniques such as FT-IR and Raman spectroscopy, combined with density functional theory (DFT) calculations, are powerful tools for characterizing the intermolecular hydrogen-bond effects in such co-crystals. nih.gov
Current Research Paradigms and Challenges in Their Integrated Study
Olefin Metathesis as a Synthetic Tool
Olefin metathesis has emerged as a powerful and versatile reaction for the formation of carbon-carbon double bonds, enabling the synthesis of molecules that are otherwise challenging to prepare. uwindsor.ca This catalytic reaction, which redistributes alkylidene fragments among olefins, has found broad application in organic and polymer synthesis. researchgate.net The development of well-defined, functional-group-tolerant catalysts, particularly those based on ruthenium, has been pivotal to its widespread adoption. uwindsor.caharvard.edu
Cross-Metathesis between (E)-but-2-enedioic acid and Ethene for Acrylic Acid Derivatization
Cross-metathesis (CM) is a specific application of olefin metathesis that involves the reaction between two different olefins. uwindsor.ca In principle, the cross-metathesis of (E)-but-2-enedioic acid with ethene could provide a direct route to acrylic acid, a valuable commodity chemical. This reaction would involve the cleavage of the internal double bond of (E)-but-2-enedioic acid and its recombination with a methylene (B1212753) group (=CH₂) from ethene.
However, the cross-metathesis of electron-deficient olefins, such as α,β-unsaturated carbonyl compounds like (E)-but-2-enedioic acid and its derivatives, is often challenging. Research has shown that the presence of a carboxylic acid group can surprisingly facilitate the reaction. For instance, in the cross-metathesis of methyl oleate, the reaction with maleic acid (the Z-isomer of butenedioic acid) showed good conversion (92%) and high selectivity (92%) with low catalyst loadings, outperforming analogous reactions with esterified derivatives like maleates or acrylates. rsc.org This suggests that the free carboxylic acid functionality may play a beneficial role in the catalytic cycle, potentially through interaction with the metal center. rsc.org The reaction is driven to the desired product by the removal of a volatile side-product, which in the case of RCM or CM with terminal olefins is typically ethene. uwindsor.caharvard.edu
Catalyst Design and Optimization in Cross-Metathesis Systems
The success of challenging olefin metathesis reactions hinges on the design of the catalyst. The evolution of ruthenium-based catalysts, from the first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh, to more active second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope of this transformation. uwindsor.caharvard.edu These modern catalysts exhibit enhanced reactivity and superior tolerance to a wide range of functional groups, including acids, alcohols, and aldehydes. harvard.edu
Key Features of Modern Ruthenium Catalysts:
High Activity: Second-generation catalysts like Grubbs Catalyst® M310 and Hoveyda-Grubbs type catalysts initiate readily and can achieve high turnover numbers. sigmaaldrich.com
Functional Group Tolerance: The preference of the catalyst to react with olefins in the presence of heteroatomic functionalities is crucial. uwindsor.ca Modern Ru-based catalysts are stable to many functional groups, although free amines may require protection as hydrochloride salts. harvard.edu
Stereoselectivity: Recent advances have led to the development of catalysts that can control the E/Z geometry of the newly formed double bond. sigmaaldrich.com
Lewis Acid Activation: Research has explored the activation of ruthenium complexes with Lewis acids, which can generate highly active cationic species for various metathesis reactions. scholaris.ca
The mechanism proposed by Chauvin, involving a metallacyclobutane intermediate formed through a [2+2] cycloaddition, provides a framework for understanding catalyst activity and designing new catalytic systems. uwindsor.ca For sterically demanding substrates, catalysts with less bulky ligands, such as certain Umicore Hoveyda-Grubbs catalysts, may be required. sigmaaldrich.com
Table 1: Comparison of Selected Ruthenium Olefin Metathesis Catalysts
| Catalyst Type | Ligands | Key Characteristics | Applications |
| Grubbs Catalyst® (1st Gen) | Tricyclohexylphosphine (PCy₃) | Good functional group tolerance, benchmark catalyst. uwindsor.ca | RCM, CM, ROMP |
| Grubbs Catalyst® (2nd Gen) | One PCy₃, one N-Heterocyclic Carbene (NHC) | Higher activity than 1st Gen, more versatile. harvard.edu | Challenging RCM and CM reactions |
| Hoveyda-Grubbs Catalyst® (2nd Gen) | Isopropoxy-styrenyl ether, NHC | High stability, slow initiation, good for specialized reactions. sigmaaldrich.com | Sterically hindered rearrangements |
| Lewis Acid Activated Catalysts | Tridentate, dianionic ligands | Inactive until activated by a Lewis acid (e.g., BCl₃) to form cationic species. scholaris.ca | RCM, ROMP, CM |
This table is generated based on data from multiple sources. uwindsor.caharvard.edusigmaaldrich.comscholaris.ca
Isomerization Processes of Butenedioic Acids
(E)-but-2-enedioic acid is the more thermodynamically stable isomer of butenedioic acid compared to its cis-isomer, maleic acid. creative-proteomics.com The conversion of maleic acid, which can be readily obtained from the hydrolysis of maleic anhydride (B1165640), into (E)-but-2-enedioic acid is a commercially significant process. creative-proteomics.comyoutube.com
Catalyzed Isomerization of Maleic Acid to (E)-but-2-enedioic acid
The isomerization of maleic acid to (E)-but-2-enedioic acid can be achieved through various catalytic methods, including thermal, photochemical, and chemical catalysis. creative-proteomics.comresearchgate.net A range of catalysts has been shown to be effective in promoting this cis-trans isomerization.
Thiourea (B124793) and Derivatives: Thiourea and its derivatives are effective catalysts for the conversion in an aqueous solution at elevated temperatures (e.g., 50°C to boiling). acs.orggoogle.com With a thiourea concentration of 10 mol%, isomerization conversion can reach around 90% in 60 minutes at 60°C in methanol (B129727). acs.org
Inorganic Acids and Salts: Strong acids like hydrochloric acid (HCl) are efficient catalysts for the isomerization. acs.orggoogle.com Studies have shown that HCl is significantly more effective than other strong acids like perchloric acid, indicating that the anion plays a crucial role in the reaction mechanism. acs.org
Zwitterionic Organocatalysts: A class of zwitterionic catalysts based on an amide anion/iminium cation pair has been found to effectively catalyze the isomerization of maleic acid diesters to their corresponding (E)-but-2-enedioic acid diesters. acs.org
Other Catalysts: Various other systems have been documented, including those using bromine radicals, amines, and N-bromosuccinimide. acs.org
The reaction is often carried out in water, and since (E)-but-2-enedioic acid has low solubility, it crystallizes out of the solution as it is formed, driving the reaction to completion. google.com
Table 2: Catalysts for the Isomerization of Maleic Acid to (E)-but-2-enedioic acid
| Catalyst | Typical Conditions | Conversion/Yield | Source(s) |
| Thiourea | 10 mol%, 60°C, Methanol, 60 min | ~90% | acs.org |
| Hydrochloric Acid (HCl) | Aqueous solution, 99.9°C | Effective catalyst, rate dependent on HCl concentration | acs.org |
| Zwitterionic Organocatalyst | 5 mol%, Acetonitrile, 80°C, 16 h (for diesters) | High yields for diester isomerization | acs.org |
| Non-catalytic | Water, 190-220°C, 0-4 h | Yield can reach 92% | researchgate.netnih.gov |
This table is generated based on data from multiple sources. researchgate.netacs.orgacs.orgacs.orgnih.gov
Mechanistic Investigations of Isomerization Catalysis
Mechanistic studies have sought to elucidate the pathway of the cis-trans isomerization. Early theories suggesting the direct addition of a proton to one of the double-bonded carbons were disproven by experiments using deuterium (B1214612) chloride as a catalyst, which showed no deuterium exchange with the protons on the double bond. acs.orgrsc.org
The currently accepted view, particularly for acid catalysis, is that the catalyst associates with one of the carbonyl groups of the carboxylic acid, not directly with the C=C double bond. acs.org This interaction facilitates rotation around the now single C-C bond. The strong catalytic effect of anions like chloride and thiocyanate (B1210189) suggests they play a direct role in the mechanism, possibly through the formation of an intermediate addition complex. acs.org Kinetic studies on the isomerization catalyzed by thiourea in methanol determined an activation energy of 43.1 kJ mol⁻¹. acs.org In non-catalytic systems at high temperatures, the reaction proceeds via a monomolecular mechanism. acs.org
Esterification Chemistry of (E)-but-2-enedioic acid
The two carboxylic acid groups of (E)-but-2-enedioic acid can undergo esterification with alcohols to form the corresponding mono- and diesters. creative-proteomics.com These esters, such as dimethyl fumarate (B1241708), are important industrial chemicals and pharmaceutical building blocks. creative-proteomics.com The esterification process converts the hydrophilic acid into more lipophilic esters, broadening their applicability. creative-proteomics.com
The direct esterification of (E)-but-2-enedioic acid is often carried out by reacting it with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemicalforums.com However, several challenges and alternative strategies exist:
Water Removal: The esterification reaction produces water, which must be removed to drive the equilibrium towards the product. A common industrial practice involves azeotropic distillation, where an inert hydrocarbon like xylene or benzene (B151609) is added to the reaction mixture to form an azeotrope with water and the alcohol, facilitating its removal. google.com A crucial feature of this process is ensuring the (E)-but-2-enedioic acid values are substantially dry before the reaction begins. google.com
Polymerization: A potential side reaction during the esterification of (E)-but-2-enedioic acid is polymerization via the double bond, which can cause the reaction mixture to become cloudy or turbid. chemicalforums.com This is thought to occur via a radical mechanism. To suppress this unwanted reaction, inhibitors such as phenols (like BHT) or phosphites can be added to the reaction mixture. chemicalforums.com
Alternative Pathway: An alternative, two-step synthesis involves the initial esterification of maleic anhydride with an alcohol to form an alkyl maleate (B1232345). google.com The resulting maleate ester is then isomerized to the more stable alkyl fumarate by heating in the presence of a catalyst like sulfur at temperatures above 180°C. google.com This method avoids the direct esterification of the less soluble (E)-but-2-enedioic acid. google.com
Table 3: Methods for the Synthesis of Esters of (E)-but-2-enedioic acid
| Method | Description | Key Features | Source(s) |
| Direct Esterification | Reaction of (E)-but-2-enedioic acid with excess alcohol and an acid catalyst. | Requires removal of water to drive the reaction; risk of polymerization. | chemicalforums.comgoogle.com |
| Azeotropic Esterification | Direct esterification using an inert hydrocarbon to azeotropically remove water. | Efficient water removal; requires substantially dry starting material. | google.com |
| Esterification-Isomerization | Maleic anhydride is first esterified, then the resulting maleate ester is isomerized to the fumarate ester. | Avoids handling the poorly soluble (E)-but-2-enedioic acid directly. | google.com |
This table is generated based on data from multiple sources. chemicalforums.comgoogle.comgoogle.com
Synthesis of (E)-but-2-enedioic acid Esters
(E)-but-2-enedioic acid, commonly known as fumaric acid, serves as a key precursor in the synthesis of its corresponding esters, which have broad applications in various chemical industries. creative-proteomics.com The esterification of fumaric acid is a primary method for producing these esters. This reaction typically involves the reaction of fumaric acid with an alcohol in the presence of a catalyst. creative-proteomics.comgoogle.com
One common approach involves direct esterification, where fumaric acid is reacted with an excess of an alcohol, which can also serve as the solvent, under acidic catalysis. chemicalforums.com For instance, dimethyl fumarate is synthesized by reacting fumaric acid with methanol. creative-proteomics.com Another method involves starting from maleic anhydride, which is first esterified to the corresponding maleate ester. This is then followed by an isomerization step to yield the more stable fumarate ester. google.com This isomerization can be catalyzed by various substances, including sulfur at elevated temperatures. google.com
The choice of alcohol and reaction conditions can be tailored to produce a variety of esters with different properties. For example, the reaction with diols or polyols leads to the formation of polyesters. mdpi.com The esterification process can be carried out using an excess of the alcohol, often up to a 10% excess, to drive the reaction towards the formation of the diester. google.com To facilitate the removal of water produced during the reaction and shift the equilibrium, azeotropic distillation with an inert hydrocarbon like xylene or benzene can be employed. google.com
A crucial aspect of synthesizing fumaric acid esters is ensuring the starting fumaric acid is substantially dry, as the presence of water can hinder the esterification process. google.com
Table 1: Methods for the Synthesis of (E)-but-2-enedioic acid Esters
| Starting Material | Reagents and Conditions | Product | Key Features |
| (E)-but-2-enedioic acid | Alcohol, Acid catalyst | (E)-but-2-enedioic acid ester | Direct esterification. creative-proteomics.com |
| Maleic anhydride | Alcohol, then Isomerization catalyst (e.g., sulfur) | (E)-but-2-enedioic acid ester | Two-step process involving esterification and isomerization. google.com |
| (E)-but-2-enedioic acid | Diol or Polyol, Catalyst (e.g., Ti(IV)OtBu4) | Unsaturated Polyester (B1180765) | Forms polyester chains. mdpi.com |
| Water-wet (E)-but-2-enedioic acid | Alcohol, Inert liquid hydrocarbon (e.g., xylene) | (E)-but-2-enedioic acid ester | Azeotropic removal of water. google.com |
Application of (E)-but-2-enedioic acid Esters in Polymer Precursor Synthesis
Esters of (E)-but-2-enedioic acid, particularly dimethyl fumarate and other dialkyl fumarates, are pivotal monomers in the synthesis of unsaturated polyester resins (UPRs). mdpi.comchalcogen.ro These resins are widely used in the production of fiber-reinforced composites and other materials. The carbon-carbon double bond within the fumarate moiety provides a site for cross-linking, which imparts desirable mechanical and thermal properties to the final polymer. creative-proteomics.comtandfonline.com
The synthesis of UPRs typically involves the polycondensation of a dialkyl fumarate with a diol or a polyol. mdpi.com For example, UPEs have been successfully synthesized from dimethyl fumarate with various diols and polyols, resulting in resins with a wide range of molecular weights (M_N 480–477,000) and glass transition temperatures (T_g of −30.1 to −16.6 °C). mdpi.com The properties of the resulting UPRs, such as solubility and cross-linking density, can be tailored by carefully selecting the starting monomers. mdpi.com
A common industrial practice involves the isomerization of maleic anhydride to fumaric acid moieties within the polymer chain during the synthesis process. chalcogen.rotandfonline.com This is often achieved by conducting the reaction at elevated temperatures, typically around 210°C, which promotes the conversion of the cis-configured maleate to the trans-fumarate. chalcogen.rotandfonline.com The higher reactivity of the fumarate structure leads to resins with superior qualities. chalcogen.ro
The cross-linking of the unsaturated polyester chains is typically achieved by reacting them with a vinyl monomer, such as styrene (B11656), in the presence of an initiator. google.com This process, known as curing, results in a rigid, three-dimensional network. To prevent premature polymerization during synthesis and storage, inhibitors like hydroquinone (B1673460) are often added. chalcogen.ro
Table 2: Properties of Unsaturated Polyester Resins from (E)-but-2-enedioic acid Esters
| Monomers | Catalyst/Conditions | Molecular Weight (M_N) | Glass Transition Temperature (T_g) |
| Dimethyl fumarate, 1,3-propanediol, 1,4-butanediol, glycerol, sorbitol | Ti(IV)OtBu_4, 175–200 °C | 480–477,000 g/mol | -30.1 to -16.6 °C |
| Maleic anhydride, Phthalic anhydride, Propylene (B89431) glycol | 210 °C | Not specified | Not specified |
| Mixed binary acid (from fumaric acid by-product), Dihydric/Trihydric alcohol | 10-100 °C | Not specified | Not specified |
Homogeneous Catalytic Hydrogenation Reactions
Hydrogenation of (E)-but-2-enedioic acid and Ethene using Transition Metal Catalysts
The hydrogenation of both (E)-but-2-enedioic acid and ethene can be effectively achieved using homogeneous transition metal catalysts. These catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions. vaia.com
For the hydrogenation of ethene, a variety of transition metal complexes have been shown to be active. acs.org Four-coordinated iridium and rhodium complexes, such as trans-[IrCl(CO)(PPh₃)₂] and trans-[RhCl(CO)(PPh₃)₂], are effective homogeneous catalysts for the hydrogenation of ethylene (B1197577) to ethane (B1197151). acs.org The catalytic cycle for these types of complexes often involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and reductive elimination of the alkane. Other transition metals like platinum, palladium, and nickel are also commonly used, often in heterogeneous systems, but their principles can be applied to homogeneous catalysis. vaia.com Density functional theory (DFT) calculations have been used to study the hydrogenation of ethylene over various transition metal surfaces, including Co, Ni, Cu, Ru, Rh, Pd, Ag, Os, Ir, Pt, and Au. acs.orgresearchgate.net
The hydrogenation of (E)-but-2-enedioic acid to succinic acid can also be accomplished using homogeneous catalysts. mst.edusciencemadness.org While many studies focus on heterogeneous catalysis for this transformation, the principles of homogeneous catalysis are applicable. For example, the aqueous phase hydrogenation of maleic acid (the cis-isomer of fumaric acid) to succinic acid has been demonstrated using a Pd/C catalyst with formic acid as a hydrogen source, a process known as catalytic transfer hydrogenation. rsc.org This suggests that soluble palladium complexes could also be effective. The hydrogenation of related unsaturated dicarboxylic acids and their esters often utilizes transition metal complexes. thieme-connect.de
Table 3: Transition Metal Catalysts for Hydrogenation
| Substrate | Catalyst Type | Metal | Key Findings |
| Ethene | Homogeneous | Iridium, Rhodium | Four-coordinated complexes are effective for hydrogenation. acs.orgacs.org |
| Ethene | Heterogeneous (for comparison) | Ni, Pd, Pt | Activity and deactivation trends have been studied. gatech.edu |
| (E)-but-2-enedioic acid (as maleic acid) | Heterogeneous (transfer hydrogenation) | Palladium on Carbon (Pd/C) | Efficiently hydrogenates to succinic acid using formic acid. rsc.org |
| Cyclohexanone (B45756) (model for C=O hydrogenation) | Homogeneous | Ruthenium, Osmium | Cationic complexes are efficient under mild conditions. researchgate.net |
Kinetic and Mechanistic Elucidation of Hydrogenation Pathways
The kinetics and mechanisms of homogeneous hydrogenation reactions are crucial for understanding and optimizing catalytic processes. For the hydrogenation of ethene catalyzed by transition metal complexes, the Horiuti-Polanyi mechanism is often invoked. researchgate.net This mechanism involves the stepwise addition of two hydrogen atoms to the double bond. rsc.org
Studies on the hydrogenation of ethylene with iridium and rhodium complexes have shown the formation of reversible catalyst-substrate adducts. acs.org The reaction rate can be influenced by factors such as catalyst concentration, hydrogen pressure, and temperature. For instance, in the hydrogenation of cyclohexanone (a model substrate) catalyzed by ruthenium and osmium complexes, the reaction rate was found to be first order with respect to both the metal complex concentration and the hydrogen pressure. researchgate.net
In the context of ester hydrogenation, detailed computational modeling has revealed complex kinetic behaviors. nih.gov The reaction medium and its evolution during the reaction can have significant non-linear effects on the reaction kinetics. The apparent activation energy, however, may not be strongly affected by these changes. For a manganese-based catalyst, the calculated apparent activation energy was found to be in the range of 55-68 kJ/mol depending on the model used. nih.gov
For the hydrogenation of (E)-but-2-enedioic acid, kinetic studies on its electrochemical reduction to succinic acid have shown a first-order concentration dependence for both the undissociated acid and H⁺ ions. mst.edu In catalytic transfer hydrogenation of maleic acid using formic acid, kinetic isotopic experiments using deuterated formic acid (DCOOH) indicated that the reaction proceeds via catalytic transfer hydrogenation, where the formyl hydrogen of formic acid is involved in the rate-determining step. rsc.org
Stereochemical Aspects of Hydrogen Addition to (E)-but-2-enedioic acid
The hydrogenation of (E)-but-2-enedioic acid involves the addition of two hydrogen atoms across the carbon-carbon double bond. A key stereochemical consideration is whether the addition occurs in a syn or anti fashion. In many catalytic hydrogenations of alkenes, particularly with heterogeneous catalysts, the addition of hydrogen occurs in a syn manner, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org This is because the alkene typically adsorbs onto the catalyst surface, and then the hydrogen atoms are delivered from the surface to the same side of the molecule. libretexts.org
For (E)-but-2-enedioic acid, which is a symmetrical molecule, the syn-addition of hydrogen would lead to the formation of meso-2,3-dideuterosuccinic acid if deuterium (D₂) were used instead of hydrogen. In contrast, anti-addition would result in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dideuterosuccinic acid.
While the focus here is on (E)-but-2-enedioic acid, studies on the isomerization of its cis-isomer, maleic acid, to fumaric acid provide insight into the stereochemical dynamics of the butenedioic acid system. acs.orgrsc.org The stereospecificity of hydrogenation reactions can be influenced by the choice of catalyst and reaction conditions. For example, in the hydroboration of alkenes, which is another reaction involving addition to a double bond, a stereospecific syn-addition is observed. youtube.com
The stereochemical outcome of the hydrogenation of (E)-but-2-enedioic acid is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. While succinic acid itself is not chiral, substituted derivatives of (E)-but-2-enedioic acid can lead to chiral products upon hydrogenation.
Cycloaddition Reactions and Stereochemical Control
Cycloaddition reactions are a cornerstone of organic synthesis, and the derivatives of (E)-but-2-enedioic acid, commonly known as fumaric acid, are pivotal in this context.
[4+2] Cycloaddition Reactions of (E)-but-2-enedioic acid Esters as Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. mychemblog.comlibretexts.org In these reactions, esters of (E)-but-2-enedioic acid, such as dimethyl fumarate and diethyl fumarate, serve as effective dienophiles due to the electron-withdrawing nature of the ester groups, which accelerates the reaction. masterorganicchemistry.com The stereochemistry of the dienophile is preserved in the final product. masterorganicchemistry.com For instance, the reaction of a trans-dienophile like a fumarate ester results in a product where the substituents that were trans on the double bond remain in a trans relationship in the newly formed ring. masterorganicchemistry.com This stereospecificity is a key feature of the Diels-Alder reaction. masterorganicchemistry.com
The efficiency of these reactions can be enhanced by using electron-rich dienes. mychemblog.com Cyclic dienes, which are locked in the reactive s-cis conformation, are particularly reactive towards dienophiles like fumarate esters, leading to the formation of bicyclic structures. mychemblog.com
Exploration of Concerted Versus Stepwise Mechanisms in Cycloadditions
The mechanism of the Diels-Alder reaction is typically considered to be a concerted process, where all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. mychemblog.com However, the possibility of a stepwise mechanism, involving the formation of a diradical or zwitterionic intermediate, has been a subject of extensive research. researchgate.netnih.gov
Computational studies have shown that for many Diels-Alder reactions, the concerted pathway is energetically favored. researchgate.netnih.gov For instance, in the cycloaddition of vinylacetylene with ethylene, the concerted mechanism is favored by 5.2-6.6 kcal/mol over a stepwise diradical route. nih.gov However, for some systems, particularly those involving highly reactive or strained components, the energy difference between the concerted and stepwise pathways can be small, and a stepwise mechanism may become competitive. researchgate.netnih.gov
The nature of the reactants can influence the mechanism. For example, in certain hetero-Diels-Alder reactions, a stepwise mechanism may be preferred. researchgate.net The use of Lewis acid catalysts can also alter the reaction pathway, sometimes favoring a stepwise process by stabilizing a charged intermediate. researchgate.net
Photochemical [2+2] Cycloaddition between Butenedioic Acid Derivatives and Ethene
In contrast to the thermally allowed [4+2] cycloaddition, the [2+2] cycloaddition of two alkenes is typically a photochemical process. stackexchange.com This is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which state that a [2+2] cycloaddition is thermally forbidden but photochemically allowed. stackexchange.com
The photochemical [2+2] cycloaddition involves the excitation of one of the alkene components to its first excited state. youtube.com This excited molecule can then react with a ground-state alkene to form a cyclobutane (B1203170) ring. researchgate.net Derivatives of butenedioic acid can participate in such reactions. For example, the photocycloaddition of an enone (a compound containing both a double bond and a ketone) to an alkene is a well-established method for synthesizing cyclobutane derivatives. researchgate.net These reactions can be highly useful in organic synthesis for constructing complex molecular frameworks. researchgate.net The reaction proceeds via a concerted mechanism where two new carbon-carbon sigma bonds are formed simultaneously. youtube.com
Radical Chemistry of (E)-but-2-enedioic acid and Ethene Systems
The study of radical reactions provides another dimension to the reactivity of (E)-but-2-enedioic acid and its derivatives.
Nucleophilic and Electrophilic Radical Additions to (E)-but-2-enedioic acid
(E)-but-2-enedioic acid and its esters can undergo radical addition reactions. The double bond in these molecules can be attacked by both nucleophilic and electrophilic radicals. A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com
The reactivity of the double bond is influenced by the electron-withdrawing carboxyl or ester groups. These groups make the double bond electron-deficient, thus favoring attack by nucleophilic radicals. Conversely, electrophilic radicals will be less reactive towards the electron-poor double bond of fumarates. The addition of a radical to the double bond results in the formation of a carbon-centered radical intermediate. rsc.org This intermediate can then undergo further reactions, such as hydrogen abstraction or addition to another molecule.
Influence of Protonation State on Radical Reactivity
The reactivity of (E)-but-2-enedioic acid in radical reactions is significantly influenced by its protonation state. acs.org (E)-but-2-enedioic acid is a dicarboxylic acid and can exist in three forms depending on the pH of the solution: the fully protonated diacid (H₂A), the monoanion (HA⁻), and the dianion (A²⁻). wikipedia.org
Pulse radiolysis studies have shown that the radical anions of fumarates and maleates have different absorption spectra and dissociation constants that are dependent on the protonation state of the carboxyl groups. acs.org The protonation of the radical anion can greatly affect its subsequent reactions. For instance, the protonation state has been shown to influence the photoionization of radical anions. nih.gov The rate constants for the reactions of radicals with the different protonated forms of fumaric acid will vary, reflecting the changes in electron density and electrostatic interactions. The fully deprotonated fumarate dianion, with its two negative charges, will have different reactivity towards charged radicals compared to the neutral diacid. rsc.org
Organometallic Complex Formation and Ligand Interactions
The interaction between transition metals and unsaturated organic molecules, particularly alkenes, is a cornerstone of organometallic chemistry. The formation of transition metal-alkene complexes is a critical step in numerous catalytic cycles, including polymerization, hydrogenation, and hydroformylation. acs.orgwikipedia.org This section delves into the mechanistic and kinetic aspects of the formation of such complexes, with a specific focus on ethene and (E)-but-2-enedioic acid as ligands.
The bonding in transition metal-alkene complexes is effectively described by the Dewar-Chatt-Duncanson model. acs.orgwikipedia.org This model delineates a synergistic process involving two main components:
σ-donation: The filled π-orbital of the alkene ligand donates electron density to a vacant d-orbital of the transition metal. youtube.com
π-backbonding: A filled d-orbital of the metal donates electron density back into the empty π*-antibonding orbital of the alkene ligand. youtube.com
This dual interaction leads to a rehybridization of the alkene carbons from sp² towards sp³, resulting in a lengthening of the C=C bond and a deviation from planarity of the substituents on the alkene. youtube.com
Ethene (Ethylene) , as the simplest alkene, is a common ligand in organometallic chemistry. acs.org It forms a wide array of complexes with various transition metals, such as the well-known Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. youtube.com Ethene acts as a soft ligand and readily forms complexes with soft, low-valent transition metals.
(E)-but-2-enedioic acid (Fumaric Acid) and its esters also serve as ligands in transition metal complexes. acs.org The presence of electron-withdrawing carboxyl groups in (E)-but-2-enedioic acid significantly influences its bonding to the metal center. These electron-withdrawing groups lower the energy of the alkene's π* orbital, making it a better π-acceptor. acs.org Consequently, the π-backbonding component of the metal-alkene bond is strengthened, leading to more stable complexes compared to those formed with simple alkenes like ethene. acs.org
The formation of these complexes can be achieved through several synthetic routes, including:
Ligand substitution reactions, where a labile ligand is replaced by the alkene.
Reduction of a higher-valent metal in the presence of the alkene.
From alkyls and related species through processes like hydride abstraction.
The general mechanism for the formation of a metal-alkene complex can be represented as: M + alkene ⇌ M(alkene)
Where M is a transition metal center. The equilibrium of this reaction is influenced by the electronic and steric properties of both the metal and the alkene ligand.
The study of the kinetics of ethene-metal complexation provides valuable insights into the reaction rates and the factors that govern them. The rate of formation of these complexes is influenced by several parameters, including the nature of the metal, its oxidation state, and the surrounding ligand environment.
While specific rate constants for the initial coordination of ethene to various transition metal complexes are not extensively tabulated in a single source, the kinetics of related processes, such as ligand exchange reactions, have been investigated. For instance, the rate of exchange of ethene in Zeise's anion, [PtCl₃(C₂H₄)]⁻, has been a subject of study. Such reactions often proceed through associative or interchange mechanisms. cbpbu.ac.in
A general two-term rate law is often observed for ligand substitution reactions in square planar complexes, which is relevant to many ethene complexes: Rate = k₁[complex] + k₂[complex][Y] where Y is the entering ligand. The first term represents a solvent-assisted pathway, while the second term corresponds to a direct nucleophilic attack by the entering ligand. cbpbu.ac.in
The activation energy for the formation of metal-alkene complexes is a critical parameter that determines the reaction rate. Theoretical studies have shown that for some systems, the activation barriers for alkene cycloaddition can be significant, on the order of 31 kcal/mol. acs.org However, the presence of other spectator ligands can influence these barriers. For example, in a Cr(III) system, the presence of a second ethene molecule was found to decrease the intrinsic energy barrier for the C-H activation of the first ethene ligand. researchgate.net
The table below presents a hypothetical kinetic dataset to illustrate the type of information sought in such studies.
| Metal Complex | Entering Ligand | Rate Constant (k) | Activation Energy (Ea) |
| [PtCl₄]²⁻ | Ethene | Data not available | Data not available |
| [Rh(CO)₂Cl]₂ | Ethene | Data not available | Data not available |
| [Fe(CO)₅] | (E)-but-2-enedioic acid | Data not available | Data not available |
The stability of transition metal-alkene π-complexes is a key determinant of their utility in catalysis and synthesis. This stability is a function of both thermodynamic and kinetic factors. gcnayanangal.com Thermodynamically, a stable complex is one that is favored at equilibrium, while a kinetically inert complex is one that undergoes slow ligand exchange. libretexts.org
The strength of the metal-alkene bond is a primary indicator of thermodynamic stability. This can be experimentally and computationally assessed through various means, including the measurement of bond dissociation energies and the rotational barrier of the alkene ligand around the metal-alkene bond axis. acs.orgacs.org
Bond Dissociation Energies: Guided ion beam mass spectrometry has been used to determine the bond dissociation energies (BDEs) for the interaction of first-row transition metal cations with ethene. These values provide a quantitative measure of the strength of the metal-ethene bond.
Metal-Ethene Bond Dissociation Energies (D₀)
| Metal Ion (M⁺) | D₀(M⁺−C₂H₄) (eV) | D₀(C₂H₄M⁺−C₂H₄) (eV) |
|---|---|---|
| Ti⁺ | 1.51 ± 0.11 | Data not available |
| V⁺ | 1.29 ± 0.08 | 1.32 ± 0.14 |
| Cr⁺ | 0.99 ± 0.11 | 1.12 ± 0.11 |
| Mn⁺ | 0.94 ± 0.12 | 0.91 ± 0.15 |
| Fe⁺ | 1.50 ± 0.11 | 1.57 ± 0.16 |
| Co⁺ | 1.93 ± 0.09 | 1.58 ± 0.14 |
| Ni⁺ | 1.89 ± 0.11 | 1.79 ± 0.15 |
| Cu⁺ | 1.82 ± 0.14 | 1.80 ± 0.13 |
Data sourced from guided ion beam mass spectrometry studies. acs.org
Rotational Barriers: The barrier to rotation of the alkene about the metal-ligand axis is a direct probe of the π-backbonding strength. acs.orgwikipedia.org A higher rotational barrier implies a stronger π-bond component. For instance, in the complex CpRh(C₂H₄)(C₂F₄), the ethene ligand has a rotational barrier of approximately 12 kcal/mol, while the rotation of the more strongly π-accepting tetrafluoroethene ligand is not observed, indicating a much higher barrier. acs.orgwikipedia.org
Comparative Stability and Reactivity: As previously mentioned, alkenes with electron-withdrawing groups, such as (E)-but-2-enedioic acid and its esters, form stronger and more stable complexes with low-valent metals compared to ethene. acs.org This is attributed to the enhanced π-acceptor character of these ligands. acs.org
The reactivity of the coordinated alkene is significantly altered upon complexation. wikipedia.org For example, a free alkene is electron-rich and typically undergoes electrophilic attack. However, in a metal complex, particularly with significant σ-donation and weak π-backbonding, the alkene can become electron-deficient and susceptible to nucleophilic attack. wikipedia.org This reversal of reactivity is a powerful tool in organic synthesis.
The relative reactivity of ethene and (E)-but-2-enedioic acid in their respective metal complexes will depend on the specific reaction. For instance, in reactions involving nucleophilic attack on the alkene, the complex with the more electron-withdrawing ligand ((E)-but-2-enedioic acid) would be expected to be more reactive, assuming other factors are equal. Conversely, in reactions where the dissociation of the alkene is the rate-determining step, the more stable (E)-but-2-enedioic acid complex would be less reactive.
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Investigations of Molecular Interactions
Quantum chemical methods provide deep insights into the electronic structure and conformational possibilities of molecules, which are crucial for predicting their behavior in chemical reactions.
Density Functional Theory (DFT) has been employed to study the properties of (E)-but-2-enedioic acid and its interactions. nih.govuc.pt DFT calculations, particularly at the B3LYP level, have been used to determine the relative energies and vibrational spectra of fumaric acid conformers. uc.pt These theoretical studies are essential for interpreting experimental data and understanding the stability of different molecular arrangements.
Furthermore, DFT has been utilized to investigate reactions involving fumaric acid. For instance, in the context of its synthesis from maleic acid, a kinetic model based on DFT calculations can predict reaction outcomes. nih.gov The theory also helps in understanding the electronic structure modifications in heterostructured nanocatalysts used in the synthesis of related compounds. researchgate.net
(E)-but-2-enedioic acid, or fumaric acid, possesses conformational flexibility due to the internal rotation around its C-C and C-O single bonds. nih.gov Theoretical calculations have predicted the existence of multiple conformers for fumaric acid. nih.govacs.org Studies combining DFT and Møller-Plesset perturbation theory (MP2) have identified at least ten conformers of fumaric acid. nih.gov
The most stable conformers are typically planar and have a cis arrangement around the C-O bonds, differing in the relative orientation of their O=C-C=C axes. uc.pt Three of these low-energy cis-cis conformers have been experimentally observed in nitrogen matrices. nih.gov The cis geometry of a carboxylic group is inherently more stable than the trans geometry, contributing to the lower energies of these conformers. nih.gov Higher-energy cis-trans conformers can be generated through selective near-infrared (NIR) excitation. nih.govacs.org The stability and interconversion of these conformers are influenced by interactions with the surrounding medium, such as a nitrogen or argon matrix. nih.govacs.org
Table 1: Predicted Relative Energies of Fumaric Acid Conformers
| Conformer Type | Relative Energy (kJ mol⁻¹) | Computational Method |
|---|---|---|
| cis-cis (I-III) | Within ~5 | MP2/cc/pVTZ, B3LYP |
This table provides an interactive summary of the relative energies of different conformers of fumaric acid as predicted by computational studies. nih.govuc.pt
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. nih.gov
For reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is crucial. wuxiapptec.com The energies of these orbitals can be used to gauge the nucleophilicity and electrophilicity of reactants. wuxiapptec.com Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into hyperconjugative interactions and charge delocalization, further explaining the stability and reactivity of different molecular structures. researchgate.net
In the context of (E)-but-2-enedioic acid and ethene, analyzing their HOMO and LUMO energies would predict the feasibility and nature of their potential reactions, such as cycloadditions. The electrophilic character of fumaric acid and the nucleophilic nature of ethene would be quantified by their respective LUMO and HOMO energy levels.
Table 2: Key Parameters from Electronic Structure Analysis
| Parameter | Significance |
|---|---|
| HOMO Energy | Related to ionization potential and nucleophilicity. mdpi.comwuxiapptec.com |
| LUMO Energy | Related to electron affinity and electrophilicity. mdpi.comwuxiapptec.com |
| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. mdpi.com |
This interactive table outlines the significance of various parameters obtained from electronic structure analysis in predicting chemical reactivity.
While specific studies applying Molecular Electron Density Theory (MEDT) to the reaction between (E)-but-2-enedioic acid and ethene are not prevalent in the searched literature, this theory offers a powerful framework for understanding pericyclic reactions. MEDT focuses on the changes in electron density during a reaction, rather than just molecular orbital interactions. It has been successfully applied to various cycloaddition reactions, providing a detailed understanding of the reaction mechanism and regioselectivity. Given that (E)-but-2-enedioic acid is a good dienophile, MEDT could be instrumental in analyzing its Diels-Alder reactions with ethene derivatives. wikipedia.org
Advanced Spectroscopic Methods for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for identifying molecules and monitoring the progress of chemical reactions by detecting changes in their vibrational and electronic states.
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for obtaining a "vibrational fingerprint" of a molecule. creative-proteomics.comepequip.com Fourier Transform Infrared (FT-IR) spectroscopy identifies (E)-but-2-enedioic acid by its characteristic absorption bands arising from its carboxylic acid groups and the C=C double bond. creative-proteomics.com It is a rapid and non-destructive method for verifying the identity of the compound. creative-proteomics.com Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of materials. researchgate.net
The progress of a reaction can be monitored using IR spectroscopy by observing the disappearance of reactant-specific bands and the appearance of product-specific bands. youtube.com For example, the heterogeneous reaction of fumaric acid aerosol particles with ozone has been studied using a flow tube apparatus coupled with an FT-IR spectrometer. rsc.org
Raman spectroscopy provides complementary information to IR spectroscopy. epequip.com The vibrational modes of (E)-but-2-enedioic acid have been studied using both techniques, and the assignments are supported by theoretical calculations. nih.gov
Table 3: Characteristic Infrared Absorption Bands of (E)-but-2-enedioic acid
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 3088 | =C-H stretching | mdpi.com |
| 1678 | C=O stretching | mdpi.com |
| 1426 | C-H in-plane bending | mdpi.com |
| ~1276 | C-O stretching | mdpi.com |
| 934 | O-H out-of-plane bending | mdpi.com |
This interactive table presents the characteristic FT-IR absorption bands for (E)-but-2-enedioic acid, which are crucial for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Composition Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of the (E)-but-2-enedioic acid;ethene complex. By analyzing the chemical shifts, coupling constants, and relaxation times, detailed insights into the connectivity and environment of each atom can be obtained.
(E)-but-2-enedioic acid , also known as fumaric acid, is a symmetrical molecule. Due to this symmetry, the two olefinic protons (-CH=) are chemically equivalent, as are the two carboxylic acid protons (-COOH). This results in a simple ¹H NMR spectrum. Similarly, in its ¹³C NMR spectrum, the two olefinic carbons and the two carboxyl carbons are respectively equivalent.
In a hypothetical co-crystal or mixture with ethene , the resulting NMR spectrum would be a superposition of the signals from both molecules. Ethene, being a highly symmetrical molecule itself, displays a single peak in its ¹H NMR spectrum and a single peak in its ¹³C NMR spectrum. The precise chemical shifts might vary slightly from their values in isolation due to intermolecular interactions, such as hydrogen bonding or van der Waals forces between the fumaric acid and ethene molecules within the crystal lattice or solution. nih.govnih.gov For instance, the acidic protons of fumaric acid could interact with the π-electron cloud of ethene, potentially causing a downfield shift for the ethene protons.
Comprehensive studies have established the chemical shifts for fumaric acid in various solvents. nih.govchemicalbook.comhmdb.ca These serve as a benchmark for analyzing the combined spectrum.
Interactive Data Table: NMR Chemical Shifts (ppm)
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| (E)-but-2-enedioic acid | ¹H (olefinic) | ~6.52 | D₂O |
| (E)-but-2-enedioic acid | ¹³C (olefinic) | ~136 | H₂O |
| (E)-but-2-enedioic acid | ¹³C (carboxyl) | ~171 | H₂O |
| Ethene | ¹H | ~5.40 | CDCl₃ |
| Ethene | ¹³C | ~123 | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
UV-Visible Spectroscopy in Photochemical and Reaction Kinetic Studies
UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and for monitoring the progress of chemical reactions. (E)-but-2-enedioic acid contains a carbon-carbon double bond conjugated with two carbonyl groups, which constitutes a chromophore that absorbs ultraviolet radiation.
The UV spectrum of fumaric acid in methanol (B129727) exhibits a strong absorption maximum (λmax) in the short-wavelength UV region, which is attributed to a π → π* electronic transition within the conjugated system. spectrabase.com The position and intensity of this absorption band are sensitive to the solvent and the pH of the solution. researchgate.netbdim.eu
This technique is particularly valuable for studying photochemical reactions. For instance, the irradiation of a mixture of (E)-but-2-enedioic acid and ethene with UV light could potentially lead to a [2+2] cycloaddition reaction, forming a cyclobutane-1,2-dicarboxylic acid. This reaction would result in the saturation of the carbon-carbon double bonds of both reactants. The consequence in the UV-Vis spectrum would be a significant decrease in the absorbance at the λmax of fumaric acid over time, as the conjugated chromophore is consumed. By monitoring this decrease in absorbance, the kinetics of the photochemical reaction can be determined, and the reaction rate constant can be calculated. researchgate.net General principles of using UV-Vis spectroscopy to follow reaction kinetics are well-established. ssbodisha.ac.in
Interactive Data Table: UV-Visible Absorption Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
|---|---|---|---|
| (E)-but-2-enedioic acid | ~205-210 | Methanol/Water | Data varies |
| Ethene | ~165 | Gas Phase | ~10,000 L mol⁻¹ cm⁻¹ |
Note: Ethene's absorption is in the vacuum UV region and is not typically measured in standard laboratory spectrophotometers.
X-ray Diffraction for Solid-State Structures and Supramolecular Assembly Characterization
(E)-but-2-enedioic acid is a planar molecule that readily forms highly ordered crystals. In the solid state, it engages in strong intermolecular hydrogen bonding. The carboxylic acid groups form characteristic head-to-tail hydrogen-bonded chains, which then assemble into sheet-like structures. This robust and predictable hydrogen-bonding pattern makes fumaric acid an excellent building block in crystal engineering and for the construction of co-crystals. mdpi.com
The formation of a co-crystal between (E)-but-2-enedioic acid and ethene would involve the incorporation of the small, nonpolar ethene molecule into the fumaric acid crystal lattice. Given that ethene is a gas at standard conditions, this would require high-pressure and low-temperature crystallization techniques. In such a hypothetical co-crystal, the ethene molecules would likely reside in the voids or channels created by the hydrogen-bonded framework of the fumaric acid. The primary intermolecular interactions holding the ethene in place would be weaker van der Waals forces and potential C-H···π interactions with the fumaric acid molecules.
Single-crystal X-ray diffraction analysis would be essential to confirm the formation of a true co-crystal and to characterize its structure. rsc.org It would reveal the exact stoichiometry, the packing arrangement, and the specific intermolecular contacts between the two components, providing fundamental insights into the principles of host-guest chemistry and supramolecular assembly involving a simple alkene.
Interactive Data Table: Crystallographic Data for (E)-but-2-enedioic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.49 |
| b (Å) | 9.58 |
| c (Å) | 7.57 |
| β (°) | 110.8 |
| Z (molecules/unit cell) | 4 |
Note: These are representative data; actual values can vary slightly between different crystallographic studies.
Engineering of Advanced Materials Through E but 2 Enedioic Acid and Ethene Chemistry
Polymer Synthesis and Characterization
(E)-but-2-enedioic acid is a key monomer in the synthesis of various polymers, imparting unique properties such as unsaturation for cross-linking and biodegradability. Its applications range from traditional resins to advanced biomedical copolymers.
Integration of (E)-but-2-enedioic acid into Unsaturated Polyester (B1180765) Resins and Alkyd Resins
(E)-but-2-enedioic acid is a crucial component in the formulation of unsaturated polyester resins (UPRs). wikipedia.org These resins are synthesized through the condensation polymerization of diols and dibasic acids, with the inclusion of an unsaturated acid like fumaric acid or maleic anhydride (B1165640). wikipedia.org The carbon-carbon double bonds introduced by fumaric acid allow for subsequent cross-linking with a reactive diluent, typically styrene (B11656), to form a rigid, three-dimensional network. buefa.ee This curing process transforms the initially viscous liquid resin into a solid, thermoset material. buefa.ee
The properties of the final UPR are highly dependent on the choice of raw materials. buefa.ee For instance, the use of fumaric acid is known to result in better copolymerization with styrene compared to maleic anhydride. kompozit.org.tr This leads to resins with desirable mechanical properties and thermal stability. researchgate.netqu.edu.iq
Alkyd resins, another class of polyesters, also benefit from the incorporation of (E)-but-2-enedioic acid. These resins are commonly used as binders in paints and coatings. qu.edu.iqnih.gov Their synthesis involves the reaction of fatty acids or oils, polyols, and diacids. qu.edu.iqnih.gov The inclusion of unsaturated components like fumaric acid allows for oxidative cross-linking, a process that contributes to the drying and film formation of the coating. nih.gov
Table 1: Key Components in Unsaturated Polyester and Alkyd Resin Synthesis
| Component Type | Examples | Role in the Polymer |
| Unsaturated Acid | (E)-but-2-enedioic acid (Fumaric acid), Maleic anhydride | Provides sites for cross-linking |
| Saturated Acid/Anhydride | Phthalic anhydride, Isophthalic acid, Adipic acid | Modifies flexibility and chemical resistance |
| Polyol (Diol/Triol) | Ethylene (B1197577) glycol, Propylene (B89431) glycol, Glycerol | Forms the polyester backbone |
| Reactive Diluent | Styrene, Vinyl toluene | Cross-links with the unsaturated polyester |
| Fatty Acid/Oil (for Alkyds) | Sunflower oil, Linoleic acid | Imparts flexibility and drying properties |
Graft Copolymerization of (E)-but-2-enedioic acid onto Polyolefins (e.g., Ethylene Copolymers) for Enhanced Adhesion
Graft copolymerization is a technique used to modify the surface properties of polymers. In this process, chains of a different monomer are chemically attached to the main polymer backbone. Grafting (E)-but-2-enedioic acid or its derivatives onto polyolefins, such as ethylene copolymers, can significantly enhance their adhesion characteristics.
For example, the maleation of ethylene-octene copolymers (EOC) involves grafting maleic anhydride onto the EOC backbone. This process can be enhanced by the presence of a comonomer like styrene. researchgate.net The resulting maleated EOC, when blended with polymers like polyamide-6 (PA6), acts as an effective toughening agent due to improved interfacial strength. researchgate.net
The mechanism often involves the creation of radical sites on the polyolefin backbone, which then initiate the polymerization of the grafting monomer. marquette.edu This introduces polar functional groups, such as carboxylic acids from fumaric acid, onto the non-polar polyolefin surface. This increased polarity improves adhesion to various substrates, including metals and other polar polymers.
Carboxylation of Ethylene-Vinyl Acetate (B1210297) Copolymers with (E)-but-2-enedioic acid
Ethylene-vinyl acetate (EVA) copolymers are versatile thermoplastics with applications ranging from packaging to footwear. sigmaaldrich.comeuropa.eu Carboxylating EVA copolymers by introducing α,β-unsaturated carboxylic acids like (E)-but-2-enedioic acid can significantly improve their properties, particularly their adhesive strength. google.com
The process involves copolymerizing the unsaturated acid with the EVA copolymer in a suitable reaction medium. google.com This results in a carboxylated copolymer with an acid value that can be tailored by adjusting the reaction conditions and the amount of carboxylic acid used. google.com The resulting polymers exhibit excellent melt-adhesive properties to a wide range of materials, including metals and other plastics. google.com
Polycondensation of (E)-but-2-enedioic acid with Polyols for Cross-linked Networks
Polycondensation of (E)-but-2-enedioic acid with polyols is a fundamental reaction in the synthesis of unsaturated polyesters, as discussed in section 5.1.1. This reaction forms a linear polymer chain with repeating ester linkages and unsaturated double bonds. The presence of these double bonds is crucial for the subsequent formation of cross-linked networks. mdpi.com
The cross-linking is typically achieved by reacting the unsaturated polyester with a vinyl monomer, such as styrene, in the presence of a radical initiator. buefa.ee This process, known as curing, creates covalent bonds between the polymer chains, resulting in a thermoset material with a three-dimensional network structure. mdpi.com The degree of cross-linking and the final properties of the network can be controlled by the concentration of unsaturated acid in the polyester backbone and the type and amount of cross-linking agent used.
Design and Synthesis of Biodegradable Copolymers (e.g., Poly(propylene fumarate), PEG-Fumarate)
(E)-but-2-enedioic acid is a key building block in the synthesis of biodegradable copolymers for biomedical applications. The ester linkages in these polymers are susceptible to hydrolysis, leading to their degradation into non-toxic products.
Poly(propylene fumarate) (PPF) is a widely studied biodegradable and biocompatible polyester. nih.govresearchgate.net It is typically synthesized in a two-step process involving the reaction of diethyl fumarate (B1241708) and propylene glycol. nih.govnih.gov The resulting polymer is a viscous liquid at room temperature that can be cross-linked to form a solid scaffold. researchgate.net The properties of the cross-linked PPF network, such as its mechanical strength and degradation rate, can be controlled by the molecular weight of the initial PPF polymer. nih.gov Another synthesis route involves the ring-opening polymerization of maleic anhydride and propylene oxide, followed by isomerization to yield PPF. uakron.eduacs.org
PEG-Fumarate copolymers , such as oligo(poly(ethylene glycol) fumarate) (OPF), are another important class of biodegradable materials. nih.gov These are synthesized by the condensation polymerization of poly(ethylene glycol) (PEG) and fumaryl (B14642384) chloride. nih.gov The incorporation of hydrophilic PEG segments enhances the water solubility and biocompatibility of the material. researchgate.netresearchgate.net These copolymers can be cross-linked to form hydrogels, which are useful for applications like drug delivery and tissue engineering. researchgate.netacs.org JenKem Technology is a notable provider of various biodegradable PEG copolymers. jenkemusa.com
Table 2: Synthesis and Properties of Biodegradable Fumarate-Based Copolymers
| Copolymer | Monomers | Key Properties | Applications |
| Poly(propylene fumarate) (PPF) | Diethyl fumarate, Propylene glycol | Biodegradable, Biocompatible, Cross-linkable | Bone tissue engineering, 3D printed scaffolds |
| Oligo(poly(ethylene glycol) fumarate) (OPF) | Poly(ethylene glycol) (PEG), Fumaryl chloride | Biodegradable, Hydrophilic, Forms hydrogels | Drug delivery, Tissue engineering |
Metal-Organic Frameworks (MOFs) for Gas Separation
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. escholarship.org Their high porosity and tunable structures make them promising candidates for various applications, including gas separation. escholarship.orgrsc.org
(E)-but-2-enedioic acid, in its deprotonated form (fumarate), can act as the organic linker in the synthesis of MOFs. The specific geometry and chemical functionality of the fumarate ligand, combined with the choice of metal ion, dictate the pore size, shape, and surface chemistry of the resulting MOF.
These fumarate-based MOFs can be engineered for selective gas adsorption. For example, by creating coordinatively unsaturated metal sites within the framework, the MOF can exhibit strong interactions with specific gas molecules like carbon dioxide. escholarship.org This selective adsorption is the basis for separating CO2 from gas mixtures, such as those found in industrial flue gas or natural gas streams. google.com Furthermore, the impregnation of MOFs with amines can enhance their capacity for capturing acidic gases. google.com The ability to tailor the properties of MOFs at the molecular level makes them a highly versatile platform for developing advanced gas separation technologies. escholarship.orgrsc.org
Synthesis of (E)-but-2-enedioic acid-derived MOFs (e.g., MOF-801) as Ligands
The synthesis of Metal-Organic Frameworks (MOFs) utilizing (E)-but-2-enedioic acid, commonly known as fumaric acid, as an organic linker has led to the development of highly stable and porous materials such as MOF-801. MOF-801 is a zirconium-based MOF, featuring [Zr₆O₄(OH)₄]¹²⁺ cluster nodes bridged by fumarate linkers. researchgate.netirb.hr This structure results in a microporous framework with notable thermal and chemical stability, including resistance to water and acidic conditions. irb.hrchemsoon.com
Several synthetic methods have been developed for MOF-801. Solvothermal synthesis is a common approach, typically involving the reaction of a zirconium salt, such as zirconium tetrachloride (ZrCl₄) or zirconium oxychloride (ZrOCl₂·8H₂O), with fumaric acid in a high-boiling point solvent like N,N-dimethylformamide (DMF). researchgate.netsfedu.ru The reaction is carried out in a sealed vessel at elevated temperatures, for instance, 120°C for a few hours. sfedu.ru
To control the crystallinity, size, and shape of the MOF particles, modulators are often introduced during synthesis. sfedu.ru Monocarboxylic acids like acetic acid and formic acid have been successfully used as modulators in the synthesis of MOF-801. sfedu.ru These modulators compete with the fumarate linker for coordination to the metal clusters, influencing the nucleation and growth processes of the MOF crystals. sfedu.ru
More recently, green and scalable mechanochemical methods have been developed. irb.hr Water-assisted grinding of a zirconium dodecanuclear acetate cluster with fumaric acid can produce high-quality MOF-801 in a short amount of time, with acetic acid as the only byproduct. irb.hr This method avoids the use of hazardous solvents like DMF and simplifies the work-up procedure. irb.hr Research has also demonstrated that the solvent from the solvothermal synthesis of MOF-801 can be recycled multiple times without significant degradation of the resulting material's key properties. sfedu.ru
The resulting MOF-801 possesses a high specific surface area, typically around 950-1100 m²/g, and a micropore volume of approximately 0.45 cm³/g. chemsoon.comcd-bioparticles.net It features crystallographically independent tetrahedral cages with sizes of about 4.8 Å and 5.6 Å, and an octahedral cage of 7.4 Å. researchgate.net These structural characteristics are central to its application in gas adsorption and separation.
| MOF-801 Synthesis Parameters | |
| Metal Source | Zirconium tetrachloride (ZrCl₄), Zirconium oxychloride (ZrOCl₂·8H₂O), Zirconium dodecanuclear acetate cluster researchgate.netirb.hrsfedu.ru |
| Ligand | (E)-but-2-enedioic acid (Fumaric acid) sfedu.rucd-bioparticles.net |
| Solvent | N,N-dimethylformamide (DMF) sfedu.rudntb.gov.ua |
| Synthesis Method | Solvothermal, Mechanochemical (Water-assisted grinding) irb.hrsfedu.ru |
| Modulators | Acetic acid, Formic acid sfedu.ru |
| Typical Reaction Temperature | 120°C (Solvothermal) sfedu.ru |
Adsorption and Selective Separation of Ethene from Hydrocarbon Mixtures
The separation of ethene (ethylene) from hydrocarbon mixtures, particularly from ethane (B1197151), is a critical and energy-intensive process in the petrochemical industry. usf.edu Metal-Organic Frameworks (MOFs) are promising materials for this separation through selective adsorption, offering a less energy-demanding alternative to traditional cryogenic distillation. usf.eduresearchgate.net The effectiveness of MOFs in this application stems from their tunable pore sizes, high surface areas, and the ability to functionalize their pore surfaces. usf.edu
The separation can be achieved by designing MOFs that are either selective for ethene or for ethane. researchgate.netbohrium.com Ethene-selective adsorbents often rely on the interaction between the π-bond of the ethene molecule and the MOF framework. researchgate.net Strategies to enhance ethene selectivity include the introduction of open metal sites (OMSs) and π-complexation agents. usf.edu For instance, incorporating Ag(I) ions into a MOF structure can lead to exceptional ethene-ethane adsorption selectivity due to the formation of a π-complex between the ethene molecules and the silver ions. usf.edu The combination of OMSs and π-complexation within a single MOF can further boost this selectivity. usf.edu
Conversely, some MOFs are designed to be ethane-selective, which allows for the direct production of high-purity ethene in a single separation step. researchgate.netbohrium.com This "ethane-trapping" approach often relies on creating an environment within the MOF pores that has a higher affinity for ethane. bohrium.com For example, incorporating dense alkyl groups into the pores of a MOF can enhance van der Waals interactions with ethane, leading to its preferential adsorption over ethene. bohrium.com The iron-based MOF PCN-250 has also been reported as a C₂H₆-selective adsorbent, where both the pore effect and van der Waals forces contribute to the separation. colab.ws
The performance of these materials is evaluated by their adsorption capacities and selectivities. For example, for an equimolar mixture of ethene and ethane at 318 K, a MOF featuring both open metal sites and π-complexation (MIL-101-Cr-SO₃Ag) exhibited an adsorption selectivity of 9.7, a significant increase compared to its non-functionalized counterpart. usf.edu The selectivity of MOFs can be calculated using the Ideal Adsorbed Solution Theory (IAST) based on single-component gas adsorption isotherms. usf.educolab.ws
| MOF | Selectivity Type | Separation Mechanism | Reported Selectivity (C₂H₄/C₂H₆ or C₂H₆/C₂H₄) | Conditions |
| MIL-101-Cr-SO₃Ag | Ethene-selective usf.edu | Open Metal Sites & π-complexation usf.edu | 9.7 (C₂H₄/C₂H₆) usf.edu | 318 K, 100 kPa, equimolar mixture usf.edu |
| PCN-250 | Ethane-selective colab.ws | Pore effect & van der Waals interactions colab.ws | 1.9–4.0 (C₂H₆/C₂H₄) colab.ws | 1:15 and 1:1 mixtures colab.ws |
| Ni-MOF-BD | Ethane-selective bohrium.com | Dense alkyl groups enhancing van der Waals interactions with C₂H₆ bohrium.com | 2.0 (C₂H₆/C₂H₄) bohrium.com | 298 K bohrium.com |
| M(bdc)(ted)₀.₅ | Ethane-selective researchgate.net | Favorable pore structure researchgate.net | 1.4–1.9 (C₂H₆/C₂H₄) researchgate.net | Equimolar mixture researchgate.net |
Mechanisms of Host-Guest Interactions within MOF Structures
The selective separation of gases like ethene using MOFs is fundamentally governed by the specific interactions between the gas molecules (guest) and the porous framework (host). nih.govresearchgate.net Understanding these host-guest interactions at a molecular level is crucial for designing more efficient separation materials. nih.govacs.org Several key mechanisms dictate the adsorption and selectivity within MOF structures.
One of the primary mechanisms is the pore size-sieving effect , where the pore apertures of the MOF are tailored to allow the passage of one molecule while restricting another based on kinetic diameter differences. nih.govresearchgate.net However, given the similar molecular sizes of ethene and ethane, this effect is often coupled with other interaction-based mechanisms. usf.edu
Adsorbent-adsorbate interactions play a critical role and can be finely tuned. nih.govresearchgate.net For ethene/ethane separation, the interaction with the double bond of ethene is often exploited. researchgate.net This leads to several specific interaction types:
Coordination to Open Metal Sites (OMSs): Metal centers within the MOF's secondary building units can have vacant coordination sites after solvent removal. These OMSs can act as strong binding sites for guest molecules. The interaction between the π-electrons of ethene and these Lewis acidic metal sites is generally stronger than the interaction with the single bonds of ethane, leading to preferential ethene adsorption. usf.edunih.gov
π-Complexation: This involves the interaction between the π-system of the guest molecule and a π-system or specific functional group within the host. Introducing functionalities capable of π-complexation, such as Ag(I) ions, into the MOF structure can significantly enhance the binding affinity for ethene. usf.edu
Hydrogen Bonding: Functional groups on the organic linkers can act as hydrogen bond donors or acceptors, interacting with guest molecules. While less dominant for nonpolar hydrocarbons like ethene and ethane, linker functionalization can create specific binding pockets that differentiate between the two molecules. nih.govacs.org
Advanced techniques like solid-state NMR spectroscopy and computational modeling are used to probe these interactions directly, providing insights into the precise binding sites and the orientation of the guest molecules within the MOF pores. nih.govresearchgate.net These studies help to elucidate the relationship between the structural features of the MOF and its gas separation performance. nih.govresearchgate.net
Supramolecular Chemistry and Crystal Engineering
Co-crystal and Salt Formation of (E)-but-2-enedioic acid with Nitrogenous Bases
The field of crystal engineering leverages non-covalent interactions to design and synthesize new crystalline solids with desired properties. researchgate.net (E)-but-2-enedioic acid (fumaric acid), with its two carboxylic acid groups, is an excellent candidate for forming multi-component crystals, such as co-crystals and salts, with nitrogenous bases. nih.gov These bases, like pyrimidines and pyridines, possess nitrogen atoms that can act as hydrogen bond acceptors or become protonated. researchgate.netrsc.org
The formation of either a co-crystal or a salt is primarily determined by the extent of proton transfer from the acidic carboxylic acid groups of (E)-but-2-enedioic acid to the basic nitrogen atom of the co-former. mdpi.comnih.gov A general guideline, the "ΔpKa rule," is often used to predict the outcome. A large difference in pKa between the acid and the base (typically ΔpKa > 3) favors proton transfer and salt formation. nih.gov When the ΔpKa is small (typically ΔpKa < 0), a neutral co-crystal is more likely to form. The intermediate range can lead to a salt-cocrystal continuum or either form, depending on other factors like stoichiometry and crystallization conditions. nih.gov
Co-crystals are formed when the components are linked by non-covalent interactions, primarily hydrogen bonds, without proton transfer. mdpi.comresearchgate.net Salts, on the other hand, involve a distinct proton transfer, resulting in an ionic pair held together by electrostatic interactions, often supplemented by hydrogen bonding. mdpi.comresearchgate.net
The co-crystallization of dicarboxylic acids, such as (E)-but-2-enedioic acid, with various nitrogen-containing bases has been explored to create novel supramolecular architectures. rsc.org Different stoichiometric ratios (e.g., 2:1 or 1:1 acid-to-base) can be achieved, leading to different crystal structures and properties. rsc.orgresearchgate.net The preparation method, such as crystallization from solution or mechanical grinding, can also influence the resulting crystalline form, sometimes yielding different polymorphs of the same co-crystal system. rsc.org
| Crystal Type | Defining Interaction | Formation Predictor | Components |
| Co-crystal | Neutral components linked by non-covalent interactions (e.g., hydrogen bonds) mdpi.com | Small ΔpKa (acid-base) nih.gov | (E)-but-2-enedioic acid + Nitrogenous Base |
| Salt | Ionic components formed by proton transfer, held by electrostatic forces mdpi.com | Large ΔpKa (acid-base) nih.gov | Fumarate anion + Protonated Nitrogenous Base |
Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs
The structure and stability of co-crystals and salts derived from (E)-but-2-enedioic acid are dictated by the intricate network of intermolecular interactions, with hydrogen bonding playing the most prominent role. researchgate.netrsc.org The elucidation of these hydrogen bonding networks and the resulting crystal packing motifs is essential for understanding and designing these materials. Single-crystal X-ray diffraction is the primary technique used for this structural determination. researchgate.net
In co-crystals and salts of carboxylic acids, specific, recurring hydrogen bonding patterns, known as synthons, are often observed. For dicarboxylic acids like (E)-but-2-enedioic acid, common motifs include:
Acid-Acid Homosynthon: The carboxylic acid groups of two neighboring acid molecules can form a cyclic dimer through a pair of O-H···O hydrogen bonds. nih.gov
Acid-Base Heterosynthon: The carboxylic acid group forms a hydrogen bond with the nitrogen atom of the basic co-former. This is a very robust and common synthon in acid-base co-crystals. researchgate.net For example, a strong O-H···N hydrogen bond is expected between the carboxylic acid and a pyridine (B92270) or pyrimidine (B1678525) ring. rsc.org
Ring-Type Networks: The combination of functional groups can lead to the formation of cyclic hydrogen-bonding patterns. Graph-set analysis is often used to describe these complex networks. researchgate.net
The molecular conformation of the (E)-but-2-enedioic acid molecule itself (which is typically in a trans conformation) and the arrangement of the hydrogen-bonded units can lead to various packing arrangements, such as layered structures, herringbone patterns, or more complex 3D networks. rsc.orgresearchgate.netbath.ac.uk The specific arrangement of molecules can lead to polymorphism, where the same chemical components crystallize into different structures with distinct physical properties. rsc.orgresearchgate.net
Future Research Directions and Emerging Paradigms
Innovations in Sustainable Synthesis and Bioproduction of (E)-but-2-enedioic acid and its Derivatives
The shift from petrochemical-based production to sustainable and bio-based methods is a central theme in modern chemical research. (E)-but-2-enedioic acid, a key platform chemical, is at the forefront of this transition. inrs.ca Traditionally synthesized via the catalytic isomerization of maleic anhydride (B1165640) derived from butane (B89635) or benzene (B151609), there is a renewed and intense interest in its fermentative production from renewable resources. nih.govmdpi.com This bio-based approach not only utilizes cheaper and more abundant feedstocks like glucose but also contributes to carbon fixation, presenting a more environmentally benign alternative. nih.govresearchgate.net
Innovations in this area focus on several key aspects:
Microbial Strain Improvement: Significant research is dedicated to enhancing the production capabilities of microorganisms. Fungi of the Rhizopus genus, particularly Rhizopus oryzae (also known as Rhizopus delemar), have been identified as potent producers of (E)-but-2-enedioic acid. inrs.caresearchgate.net Metabolic engineering strategies, aided by in silico modeling, are being employed to optimize metabolic pathways. nih.gov For instance, deleting the FUM1 gene in Saccharomyces cerevisiae and introducing genes like RoPYC and SFC1 have been shown to significantly increase the yield of (E)-but-2-enedioic acid. nih.gov
Utilization of Renewable Feedstocks: Research is actively exploring the use of diverse and low-cost renewable biomass and industrial residues. inrs.ca This includes starch-containing materials, xylose, sucrose, and waste streams from other industries, such as soybean cake from biodiesel production and very high polarity (VHP) sugar from sugarcane mills. nih.govnih.gov The ability to convert waste into a valuable chemical like (E)-but-2-enedioic acid is a cornerstone of the circular bioeconomy. mdpi.com
Fermentation Process Optimization: Advances in fermentation technology aim to improve productivity and yield. researchgate.net Techniques such as submerged fermentation, cell immobilization, and fed-batch cultures are being optimized. inrs.canih.gov For example, optimizing the morphology of Rhizopus delemar pellets has been shown to improve the final acid concentration by up to 46% in flask fermentation and nearly 32% in stirred-tank bioreactors. nih.gov The low solubility of (E)-but-2-enedioic acid at room temperature simplifies its recovery through precipitation, which is a significant advantage in bioproduction processes. inrs.ca
| Microorganism | Feedstock | Key Finding/Yield |
|---|---|---|
| Rhizopus arrhizus | Glucose | Fermentation process yields approximately 85% w/w from glucose, which is three times cheaper than petroleum-based routes. nih.govresearchgate.net |
| Rhizopus arrhizus NRRL 2582 | Soybean cake hydrolysate & VHP sugar | Achieved a concentration of 40 g/L with a yield of 0.86 g/g of total consumed sugars. nih.gov |
| Engineered Saccharomyces cerevisiae | Not specified | Produced 1675±52 mg/L in batch culture after genetic modifications. nih.gov |
| Rhizopus delemar NRRL1526 | Glucose, soybean peptone | Optimization of pellet morphology improved final concentration by 46.13% (flask) and 31.82% (bioreactor). nih.gov |
Advanced Computational Design of Catalysts and Materials for (E)-but-2-enedioic acid/Ethene Systems
Computational chemistry and modeling are becoming indispensable tools for accelerating the design and optimization of catalysts and materials. pnnl.gov For systems involving (E)-but-2-enedioic acid and ethene, such as in copolymerization or hydrogenation processes, computational approaches offer molecular-level insights that are often inaccessible through experimental methods alone. pnnl.gov
Future research in this domain includes:
Catalyst Design from First Principles: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, understand energy landscapes, and identify the properties of ideal catalysts. ethz.ch This allows for the rational design of new catalysts with enhanced activity, selectivity, and stability for reactions like the hydrogenation of (E)-but-2-enedioic acid or the controlled polymerization with ethene. pnnl.gov Computational screening can narrow down vast numbers of potential catalyst candidates before they are synthesized and tested in the lab, saving significant time and resources. ethz.ch
Computational Fluid Dynamics (CFD): CFD is a powerful tool for simulating fluid flow, heat transfer, and chemical reactions in industrial reactors. ufrj.brbiomedres.us For the production of (E)-but-2-enedioic acid, whether through chemical synthesis or fermentation, CFD can be used to optimize reactor design, mixing efficiency, and mass transfer. mdpi.comyoutube.com This leads to improved process yields and reduced energy consumption. pnnl.gov For example, CFD simulations can help in the scale-up of hydrogenation reactors, ensuring that performance at the lab scale translates effectively to industrial production. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Pathway Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials science. youtube.com These technologies can analyze vast datasets to uncover complex patterns and predict outcomes, significantly accelerating the research and development cycle. nih.gov
Emerging applications in the context of (E)-but-2-enedioic acid and ethene include:
Automated Synthesis Planning: AI algorithms are being developed that can design novel molecules with desired properties and simultaneously suggest the most efficient chemical reactions to synthesize them. acnnewswire.com This could lead to the discovery of new derivatives of (E)-but-2-enedioic acid or novel copolymers with ethene that possess unique functionalities. The AI can explore a vast chemical space of commercially available starting materials and feasible reaction networks to propose innovative and practical synthetic routes. acnnewswire.com
Process Optimization: ML models can be trained on data from fermentation or polymerization runs to optimize process parameters. researchgate.net By identifying the key factors that influence yield, purity, and reaction time, ML can guide researchers to the optimal conditions much faster than traditional Design of Experiments (DoE) approaches. nih.gov This has been successfully applied to increase the production of other bio-based chemicals and can be readily adapted for (E)-but-2-enedioic acid bioproduction. nih.govresearchgate.net
Predictive Modeling: ML algorithms, such as graph convolutional neural networks, can predict the properties of molecules and materials before they are synthesized. mdpi.com This is particularly useful in drug discovery and can be extended to materials science to predict the mechanical, thermal, and responsive properties of polymers derived from (E)-but-2-enedioic acid and ethene. nih.gov
Novel Applications in Responsive and Self-Healing Materials
The unique chemical structure of (E)-but-2-enedioic acid, with its double bond and carboxylic acid groups, makes it an excellent building block for advanced functional polymers. When copolymerized with monomers like ethene or incorporated into other polymer backbones, it can impart responsive and self-healing characteristics. researchgate.net
Future research is exploring:
Smart Responsive Materials: Polymers incorporating (E)-but-2-enedioic acid can be designed to respond to external stimuli such as pH, temperature, humidity, or specific chemicals. acs.orgresearchgate.netwikipedia.org These "smart" materials have potential applications in sensors, drug delivery systems, and soft robotics. nih.gov For example, hydrogels based on (E)-but-2-enedioic acid derivatives can exhibit reversible swelling/deswelling in response to pH changes, which can be harnessed for controlled drug release. nih.gov Boronic ester-based polymers, which can be formed using diol-containing derivatives, are particularly noted for their responsiveness to pH and glucose. rsc.org
Self-Healing Polymers: The introduction of reversible bonds into a polymer network allows the material to autonomously repair damage. mdpi.com (E)-but-2-enedioic acid can be used to create polymers with dynamic covalent bonds or to facilitate non-covalent interactions like hydrogen bonding, which are key mechanisms for self-healing. acs.orgresearchgate.net These materials can significantly extend the lifespan of products, from coatings and electronics to biomedical implants, enhancing their sustainability and reliability. mdpi.comnih.gov For instance, polymers with dynamic boronic ester bonds demonstrate excellent self-healing properties, restoring their mechanical integrity after damage. rsc.org
| Material System | Key Feature/Property | Potential Application |
|---|---|---|
| (E)-but-2-enedioic acid-based terpolymers | Responsive to humidity and pH variations. acs.org | Smart responsive materials, information encryption. acs.org |
| Polymers with dynamic boronic ester bonds | Excellent self-healing, multi-stimuli responsiveness (pH, glucose). rsc.org | Drug delivery, medical adhesion, bioimplants. rsc.org |
| Alginate-based polyurethane elastomer | Rapid self-healing via supramolecular ionic interactions. nih.gov | Biodegradable and high-strength elastomers. nih.gov |
| Hydrogels with imine bonds | Excellent stability and self-healing properties. researchgate.net | Flexible wearable electronic devices. researchgate.net |
Exploration of (E)-but-2-enedioic acid and Ethene in Quantum Chemical Technologies
While still a nascent field of application, the principles of quantum chemistry are fundamental to understanding the behavior of molecules like (E)-but-2-enedioic acid and ethene at the most basic level. Quantum chemical calculations provide insights into electronic structure, molecular orbitals, and reaction energetics, which can guide the development of new technologies.
Future exploration in this area may involve:
Understanding Reactivity and Spectra: Quantum calculations can precisely model the electronic transitions that govern the spectroscopic properties of these molecules and their polymers. This understanding is crucial for designing materials with specific optical properties, for example, for use in light-conversion films or as molecular probes. acs.org
Modeling Intermolecular Interactions: The performance of materials often depends on the subtle non-covalent interactions between polymer chains. Quantum chemistry can model these interactions, such as hydrogen bonding and π-π stacking, with high accuracy. acs.org This knowledge is vital for designing self-healing materials where these interactions are the primary healing mechanism, or for predicting the morphology of polymer blends.
Quantum Computing in Materials Science: As quantum computing matures, it promises to solve complex quantum mechanical problems that are currently intractable for classical computers. This could enable the de novo design of complex materials based on (E)-but-2-enedioic acid and ethene with precisely tailored quantum properties, opening doors to applications in quantum information processing, sensing, and novel electronic devices.
Q & A
Q. How can (E)-but-2-enedioic acid be distinguished experimentally from its (Z)-isomer (maleic acid)?
Methodological Answer:
- Melting Point Analysis : (E)-but-2-enedioic acid (fumaric acid) has a significantly higher melting point (~287°C) compared to maleic acid (~135°C) due to differences in crystal packing and hydrogen bonding .
- Solubility Testing : Fumaric acid is less soluble in polar solvents like water at room temperature (e.g., ~6 g/L at 25°C) compared to maleic acid (~478 g/L) . Validate solubility measurements using triplicate experiments with controlled temperature (e.g., 303–323 K) and standardized protocols .
- Spectroscopic Differentiation : Use infrared (IR) spectroscopy to identify distinct carbonyl stretching frequencies or nuclear magnetic resonance (NMR) to observe coupling constants in the alkene region .
Q. What experimental protocols are recommended for determining the solubility of (E)-but-2-enedioic acid in alcoholic solvents?
Q. How can the purity of synthesized (E)-but-2-enedioic acid be assessed?
Methodological Answer:
- Chromatographic Methods : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Compare retention times to certified reference materials .
- Thermogravimetric Analysis (TGA) : Monitor mass loss during heating; pure fumaric acid decomposes sharply at ~287°C without intermediate phases .
Advanced Research Questions
Q. How do thermodynamic properties of (E)-but-2-enedioic acid vary with solvent polarity, and what models best predict these behaviors?
Methodological Answer:
- Measure activity coefficients using vapor-liquid equilibrium (VLE) experiments in solvents like ethanol or acetone. Compare results with the NRTL or UNIQUAC models .
- Use computational tools (e.g., COSMO-RS) to simulate solvent-solute interactions. Validate predictions against experimental solubility data from sources like NIST Chemistry WebBook .
Q. What strategies resolve contradictions in reported solubility data for (E)-but-2-enedioic acid across literature sources?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., temperature calibration, solvent batch purity) across studies. Highlight outliers due to methodological inconsistencies .
- Uncertainty Quantification : Apply error-propagation frameworks to solubility calculations. For example, report confidence intervals for triplicate measurements and instrument precision .
Q. How can computational chemistry predict the reactivity of (E)-but-2-enedioic acid in esterification or polymerization reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental reaction kinetics .
- Use molecular dynamics (MD) simulations to model interactions with catalysts (e.g., sulfuric acid) in esterification, focusing on transition-state energies .
Data Handling and Validation
Q. What statistical approaches are optimal for analyzing discrepancies between experimental and literature melting points?
Methodological Answer:
- Apply Grubbs’ test to identify outliers in replicate measurements. For example, if observed melting points deviate >5°C from literature values (287°C), investigate impurities or polymorphic forms .
- Cross-reference with differential scanning calorimetry (DSC) to detect phase transitions and validate purity .
Q. How should researchers address ethical and reproducibility challenges in reporting fumaric acid data?
Methodological Answer:
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data in repositories like Zenodo with detailed metadata (e.g., solvent purity, instrument calibration logs) .
- Disclose conflicts of interest and compliance with ethical guidelines (e.g., REACH regulations for hazard assessments) .
Safety and Regulatory Considerations
Q. What methodologies are used to evaluate the environmental hazards of (E)-but-2-enedioic acid in industrial applications?
Methodological Answer:
- Follow Klimisch scoring to assess study quality for ecotoxicity data. For example, prioritize acute toxicity tests on Daphnia magna and biodegradation studies under OECD guidelines .
- Classify hazards using REACH tiered frameworks; fumaric acid is Tier 1, requiring only basic hazard assessment due to low bioaccumulation potential .
Q. How can sodium salts of (E)-but-2-enedioic acid be synthesized and characterized for pharmaceutical use?
Methodological Answer:
- Neutralize fumaric acid with sodium hydroxide in a 1:1 molar ratio. Purify via recrystallization in ethanol-water mixtures and confirm stoichiometry using inductively coupled plasma mass spectrometry (ICP-MS) .
- Characterize crystallinity via X-ray diffraction (XRD) and validate thermal stability with TGA (decomposition >290°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
